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molecular formula C6H9NOS B8783854 2-Isopropoxythiazole

2-Isopropoxythiazole

Cat. No. B8783854
M. Wt: 143.21 g/mol
InChI Key: XLGQNBBTOJCPMG-UHFFFAOYSA-N
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Patent
US08034949B2

Procedure details

To a solution of sodium isopropyloxide (10.0 g) in 2-propanol (100 mL) was added 2-bromothiazol (10.0 g) at 85° C. and the mixture was stirred for 15 hours. After cooling, the reaction mixture was concentrated in vacuo and thereto was added water. The mixture was extracted with diethylether and the extract was washed with water and a saturated brine, dried over magnesium sulfate and concentrated in vacuo to give 2-isopropyloxythiazol (6.39 g, yield: 73%). MS(APCI) m/z: 144 [M+H]+
Name
sodium isopropyloxide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])(C)C.[Na].BrC1[S:11][CH:12]=[CH:13][N:14]=1>CC(O)C>[CH:5]([O:4][C:1]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:7])[CH3:6] |f:0.1,^1:7|

Inputs

Step One
Name
sodium isopropyloxide
Quantity
10 g
Type
reactant
Smiles
C(C)(C)OC(C)C.[Na]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)OC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 6.39 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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